molecular formula C28H29Cl2N3O3 B560295 Netarsudil dihydrochloride CAS No. 1253952-02-1

Netarsudil dihydrochloride

Cat. No. B560295
CAS RN: 1253952-02-1
M. Wt: 526.458
InChI Key: LDKTYVXXYUJVJM-FBHGDYMESA-N
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Description

Netarsudil, sold under the brand names Rhopressa and others, is a medication for the treatment of glaucoma . In December 2017, the Food and Drug Administration (FDA) approved a 0.02% ophthalmic solution for the lowering of elevated intraocular pressure in people with open-angle glaucoma or ocular hypertension .


Synthesis Analysis

The asymmetric synthesis of Netarsudil, a Rho kinase/norepinephrine transport inhibitor, is described in a six-step synthetic route . This route utilizes the 2,4-dimethylbenzoate ester of a phenylacetic acid as the backbone of the β-amino acid’s framework . Another process for the preparation of (S)-Netarsudil involves the use of novel intermediates .


Molecular Structure Analysis

The molecular structure of Netarsudil dihydrochloride has a chemical formula of C28H27N3O3 . Its average weight is 453.542 and its monoisotopic mass is 453.205241741 .


Chemical Reactions Analysis

Netarsudil is a rho kinase inhibitor that reduces intraocular pressure by increasing aqueous outflow through the trabecular meshwork pathway and decreasing episcleral venous pressure .


Physical And Chemical Properties Analysis

Netarsudil dihydrochloride has a chemical formula of C28H29Cl2N3O3 . Its average weight is 526.46 and its monoisotopic mass is 525.1585972 .

Scientific Research Applications

Treatment of Glaucoma and Ocular Hypertension

Netarsudil dihydrochloride is primarily used in the treatment of glaucoma and ocular hypertension . It functions as a Rho kinase inhibitor and norepinephrine transporter inhibitor, which helps to lower intraocular pressure (IOP) by increasing trabecular outflow facility . This mechanism is particularly effective in managing conditions where elevated IOP is a significant risk factor for optic nerve damage.

Altering Episcleral Venous Flowrates

Recent studies have shown that Netarsudil can alter episcleral venous flowrates. A clinical trial using erythrocyte-mediated angiography demonstrated that Netarsudil 0.02% can significantly change these flowrates, which may have implications for treating diseases that affect the episcleral venous pressure .

Comparative Efficacy Studies

Netarsudil has been compared to other Rho kinase inhibitors like Ripasudil in clinical trials. These studies assess the safety and efficacy of Netarsudil relative to other treatments. For instance, the Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) found that Netarsudil was more effective in reducing IOP than Ripasudil, suggesting its potential as a superior treatment option .

Pharmacokinetic Research

Netarsudil’s pharmacokinetic properties, such as its protein binding percentage, are subjects of ongoing research. Understanding these properties is crucial for determining the drug’s distribution, metabolism, and excretion, which in turn influences its efficacy and safety profile .

Mechanism of Action Studies

The unique mechanism of action of Netarsudil, targeting the conventional trabecular pathway of aqueous humor outflow, is a significant area of research. It offers a different approach compared to other glaucoma medications that affect the uveoscleral pathway, providing a novel therapeutic option .

Safety and Hazards

The most common side effects of Netarsudil are hyperaemia (increased blood flow associated with redness, in 51% of patients) in the conjunctiva, cornea verticillata (drug deposits in the cornea, in 17%), and eye pain (in 17%) . All other side effects occur in fewer than 10% of people .

properties

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKTYVXXYUJVJM-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253952-02-1
Record name Netarsudil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NETARSUDIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (E145) in CH2Cl2 was added HCl (4 N in dioxane) and the solution was stirred for 8-10 h. The solvents were evaporated to give pure 4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate dihydrochloride (E146).
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